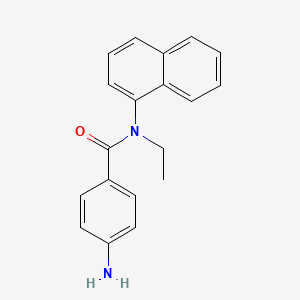

4-Amino-N-ethyl-N-1-naphthylbenzamide

Description

BenchChem offers high-quality 4-Amino-N-ethyl-N-1-naphthylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-ethyl-N-1-naphthylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethyl-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-21(19(22)15-10-12-16(20)13-11-15)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIJKAARIDUWEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064261 |

Source

|

| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-29-1 |

Source

|

| Record name | 4-Amino-N-ethyl-N-1-naphthalenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-ethyl-N-1-naphthylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-ethyl-N-1-naphthylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-N-ETHYL-N-1-NAPHTHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJS4NKH6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-N-ethyl-N-1-naphthylbenzamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel aromatic amide, 4-Amino-N-ethyl-N-1-naphthylbenzamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore a robust two-step synthetic pathway, commencing with a Schotten-Baumann condensation to form the amide bond, followed by a chemoselective reduction of a nitro functionality. The causality behind the selection of specific reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic strategy. Furthermore, this guide outlines a complete analytical workflow for the structural verification and purity assessment of the target compound, employing High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each analytical technique is detailed with sample preparation protocols, instrumental parameters, and an interpretation of the expected data, ensuring a self-validating system for the characterization of this and structurally related molecules.

Introduction: The Rationale Behind the Molecular Design

4-Amino-N-ethyl-N-1-naphthylbenzamide is a compound of significant interest due to its hybrid structure, incorporating a flexible N-ethyl-benzamide moiety and a rigid, polycyclic naphthyl group. This combination of structural features is often sought after in medicinal chemistry to explore interactions with biological targets. The primary amino group offers a key site for further functionalization, making this molecule a versatile intermediate for the synthesis of a diverse library of compounds.

This guide is structured to provide not just a set of instructions, but a strategic approach to the synthesis and analysis of this molecule. The synthetic route was chosen for its high efficiency, scalability, and the commercial availability of the starting materials. The characterization methods were selected to provide orthogonal and confirmatory data, ensuring the unambiguous identification and purity assessment of the final product.

A Strategic Approach to Synthesis

The synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide is most efficiently achieved through a two-step process. The first step involves the formation of the amide bond through the reaction of a commercially available acid chloride with an appropriate amine. The second step is a selective reduction of a nitro group to the desired primary amine.

Caption: A two-step synthetic pathway for 4-Amino-N-ethyl-N-1-naphthylbenzamide.

Step 1: Synthesis of N-ethyl-N-(1-naphthyl)-4-nitrobenzamide via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established and reliable method for the synthesis of amides from amines and acid chlorides.[1][2] The reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous base.[2] This setup is advantageous as the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the product remains in the organic phase.[2]

Expertise in Action: Dichloromethane (DCM) is selected as the organic solvent due to its excellent ability to dissolve both the starting materials and the product, and its immiscibility with water. An aqueous solution of sodium hydroxide is the base of choice for its low cost and effectiveness in neutralizing the generated HCl.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-1-naphthylamine (1.0 eq.) in dichloromethane.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq.).

-

Cool the amine solution to 0 °C in an ice bath.

-

To the stirred amine solution, add 4-nitrobenzoyl chloride (1.05 eq.) portion-wise over 10 minutes.

-

Slowly add the aqueous sodium hydroxide solution to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-N-(1-naphthyl)-4-nitrobenzamide.

Trustworthiness through Self-Validation: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid. The purity of the intermediate should be confirmed by melting point and spectroscopic analysis before proceeding to the next step.

Step 2: Reduction of the Nitro Group to a Primary Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[3] Several methods are available, including catalytic hydrogenation and the use of metal reductants in acidic or neutral media.[3][4]

Expertise in Action: For this synthesis, we recommend the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. This method is particularly advantageous as it is chemoselective for the nitro group, leaving the amide functionality intact.[5] Catalytic hydrogenation with palladium on carbon could also be employed, but there is a risk of side reactions, especially with prolonged reaction times.[4] The tin(II) chloride method is also experimentally straightforward and does not require specialized high-pressure equipment.[5]

Experimental Protocol:

-

In a round-bottom flask, suspend N-ethyl-N-(1-naphthyl)-4-nitrobenzamide (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate. A white precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine (2x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Trustworthiness through Self-Validation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Amino-N-ethyl-N-1-naphthylbenzamide.

Comprehensive Characterization: An Analytical Workflow

The structural identity and purity of the synthesized 4-Amino-N-ethyl-N-1-naphthylbenzamide must be unequivocally confirmed through a series of analytical techniques.

Caption: A comprehensive analytical workflow for the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase method is most suitable for this moderately polar aromatic amide.

Experimental Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Expected Results: A pure sample should exhibit a single major peak in the chromatogram. The retention time will be dependent on the exact conditions, but this method provides excellent separation for aromatic amines and amides.[6][7]

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., DCM) and allowing it to evaporate on a salt plate (NaCl or KBr). Alternatively, a KBr pellet can be prepared.

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000 - 400 cm⁻¹

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| C=O (Amide) | Stretch | 1680 - 1630 |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Interpretation: The presence of two distinct N-H stretching bands confirms the primary amine functionality.[8] A strong absorption in the amide carbonyl region is indicative of the benzamide moiety.[9][10] The C-N stretch of the aromatic amine will also be a key diagnostic peak.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule, providing information on the number and connectivity of protons and carbons.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Instrument: 400 MHz or higher NMR spectrometer

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 11H | Aromatic protons (Naphthyl and Benzene rings) |

| ~5.8 | Broad singlet | 2H | -NH₂ |

| ~3.9 | Quartet | 2H | -N-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~150 - 110 | Aromatic Carbons |

| ~45 | -N-CH₂-CH₃ |

| ~14 | -N-CH₂-CH₃ |

Expertise in Action: The exact chemical shifts of the aromatic protons will be complex due to overlapping signals. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment. The broadness of the NH₂ signal is due to hydrogen bonding and exchange with trace amounts of water in the solvent. The chemical shifts of the ethyl group are characteristic and will show the expected quartet and triplet pattern due to spin-spin coupling.[11]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol:

-

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

-

Analyzer: Time-of-Flight (TOF) or Quadrupole

Expected Results:

-

Molecular Formula: C₂₀H₁₈N₂O

-

Molecular Weight: 314.37 g/mol

-

Expected [M+H]⁺ (ESI): m/z = 315.15

Fragmentation Pattern (EI): The fragmentation of aromatic amides is often characterized by cleavage of the amide bond.[12] Key expected fragments would include the benzoyl cation and fragments arising from the naphthylamine portion of the molecule.

Safety Considerations

-

4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

N-ethyl-1-naphthylamine: Toxic and an irritant. Handle with care, avoiding skin contact and inhalation.

-

Tin(II) chloride dihydrate: Irritant.

-

Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-Amino-N-ethyl-N-1-naphthylbenzamide. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this valuable chemical entity. The combination of a robust synthetic strategy with a comprehensive analytical workflow ensures the production of a high-purity compound suitable for further investigation in drug discovery and development programs.

References

-

University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Retrieved from [Link]

-

MDPI. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

- Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.

- Karmakar, S., et al. (2023). Reduction of nitroaromatic compounds in tin(II) chloride...

- Google Patents. (n.d.). Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Taylor & Francis Online. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

- Google Patents. (n.d.). Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry.

- Google Patents. (n.d.). Method for production of 4-nitrobenzamide.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(8), 1365-1373.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- ResearchGate. (n.d.).

- SciSpace. (n.d.).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.

- International Journal of Pharmacy and Biological Sciences. (n.d.).

- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- LibreTexts. (2023).

- Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

-

PubChem. (n.d.). N-Ethyl-1-naphthalenamine. Retrieved from [Link]

- Sciencemadness.org. (2011).

- ResearchGate. (n.d.).

- YouTube. (2015).

- MAC-MOD Analytical. (n.d.).

- LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.

- MDPI. (n.d.).

- PubMed. (n.d.).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- YouTube. (2022).

- YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.

-

PubChem. (n.d.). Benzamide, N,N-dipropyl-. Retrieved from [Link]

- YouTube. (2021).

- Chromatography Online. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Benchchem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

- ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.

- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. N-Ethyl-1-naphthylamine(118-44-5) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Anticipated Photophysical Properties and Characterization of 4-Amino-N-ethyl-N-1-naphthylbenzamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Underexplored Chemical Space

In the vast landscape of molecular probes and functional dyes, the specific photophysical characteristics of 4-Amino-N-ethyl-N-1-naphthylbenzamide remain largely uncharted in peer-reviewed literature. This guide, therefore, takes a unique approach. Instead of merely presenting established data, we will construct a predictive framework for the behavior of this molecule. By dissecting its structural components—the aminobenzamide and naphthyl moieties—and drawing parallels with well-characterized analogues, we can anticipate its absorption, emission, and environmental sensitivity. This document serves not only as a theoretical exploration but also as a practical roadmap for the comprehensive experimental characterization of this promising, yet under-documented, fluorophore.

Molecular Structure and Predicted Electronic Behavior

The foundational step in predicting photophysical properties is a thorough analysis of the molecule's structure. 4-Amino-N-ethyl-N-1-naphthylbenzamide is a donor-acceptor (D-A) system. The 4-amino group on the benzamide ring acts as a potent electron-donating group, while the benzamide moiety itself, particularly the carbonyl group, possesses electron-withdrawing characteristics. The N-1-naphthyl group, a large aromatic system, is expected to significantly influence the electronic and steric landscape of the molecule.

Caption: Molecular Structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide.

This intramolecular charge-transfer (ICT) characteristic is the primary determinant of its anticipated photophysical behavior. Upon excitation with light, an electron is expected to be promoted from the highest occupied molecular orbital (HOMO), largely localized on the aminobenzoyl moiety, to the lowest unoccupied molecular orbital (LUMO), which would likely have significant contributions from the naphthyl and benzamide groups.

Predicted Photophysical Properties

Based on structurally related compounds, we can infer the following properties for 4-Amino-N-ethyl-N-1-naphthylbenzamide.

Absorption and Emission Spectra

-

Absorption: The presence of the extended π-conjugation and the D-A character suggests that the primary absorption peak (S₀ → S₁) will lie in the near-UV to the visible region, likely between 350 nm and 450 nm. This is a common range for molecules with similar electronic architecture.

-

Emission: Following excitation, the molecule is expected to exhibit fluorescence from the excited ICT state. The emission wavelength will be red-shifted relative to the absorption, a phenomenon known as the Stokes shift. A significant Stokes shift is anticipated due to the expected change in dipole moment upon excitation, a hallmark of ICT fluorophores. The emission is predicted to be in the blue to green region of the spectrum (450 nm - 550 nm).

Solvatochromism

A key predicted feature is solvatochromism—the dependence of its absorption and, more dramatically, its emission spectra on the polarity of the solvent.

-

Mechanism: In polar solvents, the larger dipole moment of the excited state will be stabilized to a greater extent than the ground state. This leads to a more significant lowering of the excited state energy level, resulting in a bathochromic (red) shift in the emission spectrum.

-

Expected Behavior: We predict a strong positive solvatochromism. As the solvent polarity increases (e.g., from hexane to acetonitrile to methanol), the emission peak of 4-Amino-N-ethyl-N-1-naphthylbenzamide is expected to shift to longer wavelengths. This property is highly valuable for a molecular probe, as it can report on the local environment's polarity. The fluorescence of related 4-amino-1,8-naphthalimide derivatives is strongly solvent-dependent, showing positive solvatochromism with large Stokes shifts[1][2]. For instance, as solvent polarity increases, the fluorescence colors of some derivatives change from blue in hexane to yellow or orange in methanol[1][2].

Quantum Yield and Fluorescence Lifetime

-

Quantum Yield (ΦF): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is expected to be sensitive to the environment. In non-polar solvents, a relatively high quantum yield is anticipated. However, in polar, protic solvents, non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, may become more prevalent, leading to a decrease in the quantum yield. For similar 4-amino-1,8-naphthalimide compounds, the fluorescence quantum yield decreases with increasing solvent polarity[1][2]. In non-polar solvents like cyclohexane and toluene, some derivatives show strong fluorescence with quantum yields as high as 75 ± 10%, which diminishes significantly in polar solvents like ethanol (quantum yield ≈10%)[3].

-

Fluorescence Lifetime (τ): The fluorescence lifetime, the average time the molecule spends in the excited state, is also expected to be solvent-dependent. In non-polar solvents, lifetimes on the order of several nanoseconds are plausible. In polar solvents, the lifetime may decrease due to the opening of non-radiative decay channels. For a related 4-amino-1,8-naphthalimide derivative, the fluorescence lifetime in nonpolar solvents is about 7 ns[3].

| Predicted Property | Non-Polar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) | Rationale |

| λabs, max (nm) | ~380 - 400 | ~390 - 410 | ~395 - 415 | Minor solvent effect on the ground state. |

| λem, max (nm) | ~450 - 480 | ~490 - 520 | ~510 - 550 | Strong stabilization of the ICT excited state in polar solvents. |

| Stokes Shift (cm-1) | Moderate | Large | Very Large | Increasing difference in polarity between ground and excited states. |

| Quantum Yield (ΦF) | High | Moderate | Low to Moderate | Increased non-radiative decay in polar, especially protic, solvents. |

| Lifetime (τ, ns) | ~5 - 10 | ~3 - 7 | ~1 - 5 | Competing non-radiative decay pathways. |

Experimental Characterization Workflow

To validate these predictions and fully characterize 4-Amino-N-ethyl-N-1-naphthylbenzamide, a systematic experimental approach is required.

Caption: Experimental Workflow for Characterization.

Synthesis and Structural Verification

While the synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide is not detailed in the provided search results, a plausible synthetic route would involve the coupling of 4-aminobenzoyl chloride with N-ethyl-1-naphthylamine.

-

Step 1: Synthesis of 4-Nitrobenzoyl Chloride: Start from 4-nitrobenzoic acid and react it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-nitrobenzoyl chloride.

-

Step 2: Amide Formation: React the 4-nitrobenzoyl chloride with N-ethyl-1-naphthylamine in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form 4-Nitro-N-ethyl-N-1-naphthylbenzamide.

-

Step 3: Reduction of the Nitro Group: Reduce the nitro group to an amino group using a standard reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C) to yield the final product, 4-Amino-N-ethyl-N-1-naphthylbenzamide.

-

Purification and Verification: The crude product should be purified by column chromatography and/or recrystallization. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Photophysical Measurements

-

Objective: To determine the absorption and emission maxima, and the Stokes shift.

-

Protocol:

-

Prepare a stock solution of the purified compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

-

Prepare a series of dilute solutions (typically in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer, < 0.1).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm.

-

Using a spectrofluorometer, record the emission spectrum by exciting at the absorption maximum (λabs, max).

-

Record the excitation spectrum by setting the emission monochromator to the emission maximum (λem, max) and scanning the excitation wavelengths. The corrected excitation spectrum should overlap with the absorption spectrum, confirming the identity of the emitting species.

-

-

Objective: To quantify the efficiency of fluorescence.

-

Protocol (Relative Method):

-

Choose a well-characterized quantum yield standard with absorption and emission in a similar spectral range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (ms / mr) * (ns² / nr²)

where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.

-

-

Objective: To determine the excited-state lifetime.

-

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a wavelength at or near the absorption maximum of the sample.

-

Prepare a dilute solution of the sample.

-

Collect the fluorescence decay profile using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Deconvolute the instrument response function (IRF) from the measured decay curve.

-

Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

-

Objective: To investigate the effect of solvent polarity on the photophysical properties.

-

Protocol:

-

Select a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

-

Prepare solutions of the compound in each solvent, keeping the concentration constant.

-

Record the absorption and emission spectra for each solution.

-

Plot the Stokes shift (in cm⁻¹) versus the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the change in dipole moment upon excitation.

-

Potential Applications

Should the predicted properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide hold true, particularly its strong solvatochromism, it could be a valuable tool in several research areas:

-

Fluorescent Probes: Its sensitivity to the local environment could be exploited to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes. The fluorescence of similar solvatochromic fluorophores is highly sensitive to the local solvent environment, making them useful for studying protein-protein interactions.[4][5][6][7] For instance, some probes show a dramatic increase in fluorescence emission (over 900-fold) upon binding to a protein.[4][5]

-

Cell Imaging: If the molecule is cell-permeable and exhibits fluorescence in the visible range, it could be used for cellular imaging applications.

-

Materials Science: As with many 1,8-naphthalimide derivatives, it could be investigated as a component in organic light-emitting diodes (OLEDs) or as a fluorescent dye in polymers.[8]

Conclusion

While direct experimental data for 4-Amino-N-ethyl-N-1-naphthylbenzamide is currently lacking, a detailed analysis of its structure allows for a robust prediction of its photophysical properties. We anticipate that this molecule will behave as a fluorescent dye with pronounced intramolecular charge-transfer character, leading to significant solvatochromism. This guide provides a comprehensive theoretical framework and a clear experimental path for the full characterization of this molecule. The proposed investigations will not only fill a gap in the scientific literature but also potentially introduce a new and versatile tool for researchers in chemistry, biology, and materials science.

References

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]

-

A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society. [Link]

-

Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]

-

Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. Request PDF on ResearchGate. [Link]

-

A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. PubMed. [Link]

Sources

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Inner Workings: A Technical Guide to 4-Amino-N-ethyl-N-1-naphthylbenzamide as a Fluorescent Probe

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core mechanism of action of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a sophisticated fluorescent probe. By synthesizing established principles of fluorescence chemistry with practical, field-proven insights, this document will elucidate the photophysical behaviors, environmental sensitivities, and practical applications of this and structurally related molecular sensors.

Introduction: The Power of Environmentally Sensitive Fluorophores

Fluorescent probes are indispensable tools in modern scientific research, enabling the visualization and quantification of molecular events in complex biological and chemical systems. Among these, probes exhibiting sensitivity to their local environment offer a powerful advantage, providing insights into parameters such as polarity, viscosity, and the presence of specific analytes. 4-Amino-N-ethyl-N-1-naphthylbenzamide belongs to a class of fluorophores whose emission properties are intricately linked to their surrounding milieu, making them exceptional candidates for advanced sensing applications.

The core structure, featuring a donor-π-acceptor (D-π-A) framework, is the foundation of its functionality. The 4-amino group acts as an electron donor, the benzamide moiety serves as the π-conjugated bridge, and the naphthyl group, together with the carbonyl, acts as the electron-accepting unit. This architecture is a hallmark of probes that operate via an Intramolecular Charge Transfer (ICT) mechanism, a phenomenon central to their environmental sensitivity.

The Core Mechanism: Intramolecular Charge Transfer (ICT) and the Twisted Intramolecular Charge Transfer (TICT) State

The fluorescence of 4-Amino-N-ethyl-N-1-naphthylbenzamide is governed by the process of Intramolecular Charge Transfer (ICT). Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the electron-accepting naphthylbenzamide core. This excited state is characterized by a significant redistribution of electron density, resulting in a large dipole moment.

In non-polar solvents, the molecule largely maintains a planar conformation in the excited state, leading to strong fluorescence emission from the locally excited (LE) state. However, in polar solvents, the situation becomes more complex and fascinating. The large excited-state dipole moment interacts strongly with the polar solvent molecules, which in turn stabilize this charge-separated state.[1][2] This stabilization can promote a conformational change: the rotation of the N-ethyl-N-1-naphthylamino group relative to the benzamide plane. This leads to the formation of a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state.[3][4][5][6]

The transition from the fluorescent LE state to the dark TICT state provides a non-radiative decay pathway, effectively quenching the fluorescence. The extent of this quenching is highly dependent on the polarity of the solvent; more polar solvents will more effectively stabilize the TICT state, leading to lower fluorescence quantum yields.[7][8]

Diagram: Proposed Mechanism of Action

Caption: Proposed photophysical mechanism for 4-Amino-N-ethyl-N-1-naphthylbenzamide.

Environmental Sensitivity: A Deeper Dive

The utility of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a probe is rooted in its responsive nature to its surroundings.

Solvent Polarity

As dictated by the TICT mechanism, the fluorescence quantum yield of the probe is expected to be inversely proportional to the solvent polarity. In non-polar environments, such as the interior of a lipid bilayer or a protein's hydrophobic pocket, the formation of the TICT state is disfavored, resulting in bright fluorescence. Conversely, in highly polar, aqueous environments, the fluorescence will be significantly quenched.[1][2][7] This "light-up" characteristic upon binding to non-polar targets is a highly desirable feature for a fluorescent probe.

Viscosity

The formation of the TICT state requires significant intramolecular rotation. In highly viscous environments, this rotational motion is hindered. Consequently, even in a polar solvent, an increase in viscosity can restrict the transition to the non-emissive TICT state, leading to an enhancement of fluorescence. This property allows the probe to be used to report on the microviscosity of its local environment.[3][5]

Hydrogen Bonding

Hydrogen bonding interactions with the solvent can also influence the photophysical properties. Protic solvents, capable of donating hydrogen bonds, can further stabilize the charge-separated excited state, promoting the formation of the TICT state and leading to more efficient fluorescence quenching compared to aprotic solvents of similar polarity.

Table 1: Expected Photophysical Properties in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Fluorescence Quantum Yield (ΦF) | Expected Emission Maximum (λem) |

| Cyclohexane | ~2.0 | High | Shorter Wavelength (Blue-shifted) |

| Dichloromethane | ~9.1 | Moderate | Intermediate Wavelength |

| Acetonitrile | ~37.5 | Low | Longer Wavelength (Red-shifted) |

| Water | ~80.1 | Very Low | Longest Wavelength (Red-shifted) |

Synthesis and Characterization: A Practical Approach

Proposed Synthesis Workflow

A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine.

Diagram: Proposed Synthetic Pathway

Caption: A plausible synthetic route for 4-Amino-N-ethyl-N-1-naphthylbenzamide.

Experimental Protocol for Photophysical Characterization

To validate the proposed mechanism and quantify the probe's performance, a series of photophysical measurements are essential.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the synthesized probe in a high-purity solvent such as DMSO or ethanol.

-

Solvent Screening:

-

Prepare a series of solutions of the probe at a fixed concentration (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Record the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.

-

Determine the wavelength of maximum absorption (λabs) and emission (λem).

-

Calculate the Stokes shift (the difference in nanometers between λem and λabs).

-

-

Quantum Yield Determination:

-

Measure the fluorescence quantum yield (ΦF) in each solvent relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).[9]

-

-

Fluorescence Lifetime Measurements:

-

Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime (τ) of the probe in the different solvents.

-

-

Data Analysis and Interpretation:

-

Plot the Stokes shift and fluorescence quantum yield as a function of the solvent polarity parameter, ET(30). A linear correlation in the Lippert-Mataga plot (Stokes shift vs. solvent polarity function) would support an ICT mechanism. A decrease in quantum yield with increasing polarity would be indicative of a TICT process.

-

Applications in Research and Drug Development

The unique properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide and its analogs make them valuable tools in various scientific disciplines.

-

Probing Protein-Ligand Interactions: The probe can be incorporated into a ligand to monitor its binding to a target protein. Upon binding to a hydrophobic pocket, a significant increase in fluorescence is expected.[10]

-

Sensing Membrane Polarity and Fluidity: Due to its sensitivity to polarity and viscosity, this probe can be used to study the properties of biological membranes and their changes in response to various stimuli.

-

Cellular Imaging: When conjugated to a cell-penetrating peptide or a specific targeting moiety, the probe can be used to visualize specific subcellular environments.[11]

-

High-Throughput Screening: The "turn-on" fluorescence upon binding makes it an ideal candidate for developing high-throughput screening assays for inhibitors of protein-protein interactions or enzyme activity.

Conclusion and Future Perspectives

4-Amino-N-ethyl-N-1-naphthylbenzamide represents a class of environmentally sensitive fluorescent probes with significant potential. The core of its functionality lies in the delicate balance between a fluorescent locally excited state and a dark, twisted intramolecular charge transfer state. This equilibrium is exquisitely sensitive to the polarity and viscosity of the local environment, enabling the probe to act as a molecular reporter for these key parameters.

Future research in this area will likely focus on fine-tuning the photophysical properties of this scaffold through synthetic modifications to enhance brightness, photostability, and targeting specificity. The development of probes with red-shifted excitation and emission profiles would be particularly valuable for in vivo imaging applications to minimize autofluorescence and improve tissue penetration. As our understanding of these sophisticated molecular tools deepens, so too will their impact on fundamental research and the development of new therapeutics.

References

-

Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]

-

ResearchGate. (2025). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]

-

ResearchGate. (2025). 4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching. Retrieved from [Link]

-

PubMed Central. (n.d.). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]

-

ResearchGate. (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]

-

University of Bath's research portal. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]

-

PubMed. (2006). Computational studies on the ground and excited states of BrOOBr. Retrieved from [Link]

-

PubMed Central. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). Retrieved from [Link]

-

PubMed. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene. Retrieved from [Link]

-

PubMed. (2021). Using computational chemistry to design pump-probe schemes for measuring nitrobenzene radical cation dynamics. Retrieved from [Link]

-

ResearchGate. (2025). Exploring 4‐Amino‐1,8‐Naphthalimides: Lifetime‐Based Sensing of Chemical Micro‐Environments. Retrieved from [Link]

-

Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]

-

Wiley Online Library. (2025). Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2‐Aminobenzamide. Retrieved from [Link]

-

PubMed. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]

-

ACS Publications. (2022). A General Twisted Intramolecular Charge Transfer Triggering Strategy by Protonation for Zero-Background Fluorescent Turn-On Sensing. Retrieved from [Link]

-

PubMed Central. (2019). Evaluation of N-Alkyl-bis-o-aminobenzamide Receptors for the Determination and Separation of Metal Ions by Fluorescence, UV-Visible Spectrometry and Zeta Potential. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. Retrieved from [Link]

-

PubMed. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

Sources

- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 2. journalcsij.com [journalcsij.com]

- 3. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Quantum Yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorescence quantum yield (ΦF) of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a molecule of interest for its potential applications in fluorescence-based assays and as a molecular probe. While specific experimental data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and detailed protocols necessary to characterize its photophysical properties. We will delve into the theoretical underpinnings of fluorescence, provide step-by-step methodologies for quantum yield determination, and explore the critical factors that influence this key parameter.

Theoretical Framework: Understanding Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state and subsequently emits a photon as it returns to its ground state. The entire process occurs rapidly, typically within nanoseconds.

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon).[1] A high quantum yield is often a desirable characteristic for fluorescent probes used in sensitive detection methods.

The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative pathways include internal conversion, intersystem crossing, and vibrational relaxation, which dissipate the excitation energy as heat.[2] The relationship is described by the following equation:

ΦF = kf / (kf + knr)

Where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay processes.

To achieve a high quantum yield, the rate of radiative decay should significantly exceed the rate of non-radiative decay (kf >> knr).[1]

Jablonski Diagram Illustrating Fluorescence

Caption: A simplified Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide can be determined using two primary methods: the relative method and the absolute method.

This is the most common and accessible method for determining fluorescence quantum yield.[2][3] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.

Core Principle: When a standard and a sample have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons.[4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The equation for the relative quantum yield is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST refer to the unknown sample and the standard, respectively.[2][5]

Experimental Protocol:

-

Selection of a Suitable Standard:

-

Choose a standard that absorbs and emits in a similar spectral region to the sample.

-

Ensure the standard is soluble in the same solvent as the sample, or a solvent with a known refractive index.

-

Commonly used standards include quinine sulfate, fluorescein, and rhodamine derivatives.[6] Quinine in 0.1M perchloric acid (Φ = 0.60) is a reliable standard as its quantum yield shows no temperature dependence up to 45 °C.[1]

-

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the standard and the sample in a high-purity, spectroscopic grade solvent.

-

The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

-

-

Spectroscopic Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the gradient of the linear fit for each plot.

-

Calculate the quantum yield of the sample using the equation above.

-

Workflow for Relative Quantum Yield Determination

Caption: Step-by-step workflow for the relative determination of fluorescence quantum yield.

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.[3][7] An integrating sphere collects all the light emitted from the sample over a full 4π steradian solid angle.

Experimental Protocol:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

-

Measurement of Incident Light:

-

Place a cuvette containing only the solvent (blank) in the integrating sphere.

-

Measure the spectrum of the excitation light. The integrated area represents the total number of incident photons.

-

-

Measurement of Sample Emission and Scattering:

-

Place the cuvette containing the sample solution in the integrating sphere.

-

Measure the full spectrum, which will include the scattered excitation light and the emitted fluorescence.

-

-

Data Analysis:

-

The number of absorbed photons is the difference between the integrated area of the incident light (from the blank measurement) and the integrated area of the scattered light from the sample measurement.

-

The number of emitted photons is the integrated area of the fluorescence emission spectrum of the sample.

-

The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

-

Workflow for Absolute Quantum Yield Determination

Caption: Step-by-step workflow for the absolute determination of fluorescence quantum yield using an integrating sphere.

Factors Influencing the Fluorescence Quantum Yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide

The fluorescence quantum yield of an aromatic molecule like 4-Amino-N-ethyl-N-1-naphthylbenzamide is highly sensitive to its molecular structure and its local environment. Understanding these factors is crucial for the rational design of fluorescent probes and for the interpretation of experimental data.

-

Rigidity: Molecules with rigid, planar structures tend to have higher fluorescence quantum yields. Rigidity reduces the efficiency of non-radiative decay pathways that involve molecular vibrations and rotations.

-

Electron-Donating and Withdrawing Groups: The nature and position of substituents on the aromatic rings can significantly impact the quantum yield. The 4-amino group is a strong electron-donating group, which generally enhances fluorescence. The N-ethyl and N-1-naphthyl substituents will also influence the electronic properties and steric hindrance around the benzamide core.

-

Intramolecular Charge Transfer (ICT): The presence of both electron-donating (amino group) and electron-accepting (carbonyl group of the benzamide) moieties can lead to the formation of an ICT state upon excitation. The stability and nature of this ICT state are highly dependent on the solvent environment and can significantly affect the quantum yield.

-

Solvent Polarity: The polarity of the solvent can have a profound effect on the fluorescence quantum yield, particularly for molecules that exhibit ICT characteristics.[8][9][10][11]

-

In non-polar solvents, a locally excited (LE) state may be favored, often leading to higher fluorescence quantum yields.

-

In polar solvents, the ICT state can be stabilized, which may open up non-radiative decay channels and lead to a decrease in quantum yield. This stabilization also often results in a red-shift (longer wavelength) of the emission spectrum, a phenomenon known as solvatochromism.[8]

-

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield.[12][13][14][15] Higher temperatures increase the frequency and energy of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay through vibrational relaxation.[12]

-

pH: The protonation state of the amino group can significantly affect the fluorescence properties. Changes in pH can alter the electronic structure of the molecule and, consequently, its absorption and emission characteristics, as well as its quantum yield.

-

Presence of Quenchers: Dissolved oxygen, heavy atoms, and other quenching agents can decrease the fluorescence quantum yield by providing alternative non-radiative decay pathways.

Data Summary and Considerations

| Parameter | Description | Method of Determination | Key Considerations |

| Fluorescence Quantum Yield (ΦF) | Efficiency of converting absorbed photons to emitted photons. | Relative or Absolute Method | Highly dependent on solvent, temperature, and pH. |

| Absorption Spectrum | Wavelength range of light absorbed by the molecule. | UV-Vis Spectrophotometry | Determines the optimal excitation wavelength. |

| Emission Spectrum | Wavelength range of light emitted by the molecule. | Spectrofluorometry | Characterizes the color of the fluorescence. |

| Molar Absorptivity (ε) | A measure of how strongly a molecule absorbs light at a given wavelength. | UV-Vis Spectrophotometry (using Beer-Lambert Law) | Important for quantitative applications. |

Conclusion

While the precise fluorescence quantum yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide remains to be experimentally determined, this guide provides the necessary theoretical and practical framework for its characterization. By following the detailed protocols for relative or absolute quantum yield measurements and by carefully considering the influence of molecular structure and environmental factors, researchers can accurately determine the photophysical properties of this and other novel fluorescent compounds. Such characterization is a critical step in the development of new tools for research, diagnostics, and drug discovery.

References

-

Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

-

Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. PMC. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 16). 3.6: Variables that Influence Fluorescence Measurements. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Retrieved from [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, February 4). How does molecular structure contribute in the property of fluorescence? Retrieved from [Link]

-

Wang, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

-

Bolte, M., et al. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. Retrieved from [Link]

-

Callis, P. R., & Liu, T. (2009). Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies. PubMed. Retrieved from [Link]

-

van der Vos, R., et al. (n.d.). Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. PMC. Retrieved from [Link]

-

Ghorab, M. M., et al. (n.d.). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzamide. Retrieved from [Link]

-

Edinburgh Instruments. (2018, April 9). Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

-

Zhou, X., et al. (2025). The synthesis, photophysical and biological properties of 5,10,15,20-tetra(4-substituted phenyl)tetrabenzoporphyrin derivatives. PubMed. Retrieved from [Link]

-

Molecular Expressions. (n.d.). Basic Concepts in Fluorescence. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of fluorescence quantum yield at 282 nm.... Retrieved from [Link]

-

Stache, E. E., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. Retrieved from [Link]

-

YouTube. (2020, October 13). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvents on relative fluorescence intensity. Retrieved from [Link]

-

Patil, N. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. PubMed. Retrieved from [Link]

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. jasco-global.com [jasco-global.com]

- 4. edinst.com [edinst.com]

- 5. static.horiba.com [static.horiba.com]

- 6. iss.com [iss.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. edinst.com [edinst.com]

- 15. researchgate.net [researchgate.net]

solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation and purification to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a molecule of significant interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific compound, this document outlines its predicted solubility based on a thorough analysis of its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents, adhering to the highest standards of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the precise characterization of this compound's solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of drug development. For an API to be effective, it must typically be in a dissolved state at the site of absorption. Poor solubility is a major hurdle, often leading to low bioavailability and therapeutic failure. A comprehensive understanding of a compound's solubility in various organic solvents is also paramount for downstream processes such as chemical synthesis, purification, crystallization, and the formulation of dosage forms.

4-Amino-N-ethyl-N-1-naphthylbenzamide is a complex organic molecule incorporating several functional groups that influence its physicochemical properties. This guide will first deduce its expected solubility behavior and then provide a robust methodology for its empirical determination.

Predicted Solubility Profile of 4-Amino-N-ethyl-N-1-naphthylbenzamide

The solubility of an organic compound can be predicted with a reasonable degree of accuracy by applying the "like dissolves like" principle, which states that substances with similar chemical characteristics will be soluble in each other.[1] An analysis of the molecular structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide reveals several key features that will govern its solubility:

-

Aromatic and Naphthyl Moieties: The presence of a benzene ring and a naphthalene ring system imparts a significant nonpolar, hydrophobic character to the molecule.[2] These large, rigid aromatic structures will favor solubility in nonpolar and moderately polar aprotic solvents.

-

Amide Functional Group: The amide group is polar and capable of acting as a hydrogen bond acceptor.[3] While amides are generally considered to have low water solubility compared to their corresponding acids and alcohols, the amide group does contribute to solubility in polar organic solvents.[4]

-

Amino Group: The primary amino group (-NH2) is a polar, hydrogen-bond-donating and -accepting group. This will enhance solubility in polar protic solvents. Aromatic amines, however, tend to have diminished water solubility compared to aliphatic amines.[5]

-

N-ethyl Group: The ethyl group is a small, nonpolar alkyl substituent that will slightly increase the lipophilicity of the molecule.

Based on this structural analysis, the following solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to their ability to solvate the polar amide group and interact favorably with the aromatic rings. Good solubility is also anticipated in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: Predicted in polar protic solvents like methanol, ethanol, and isopropanol. The amino and amide groups will facilitate hydrogen bonding, but the large hydrophobic backbone will limit extensive solubility.[6]

-

Low to Negligible Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, as the polarity of the amino and amide groups will hinder dissolution. Similarly, very low solubility is predicted in water due to the dominant hydrophobic character of the molecule.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Molarity (mol/L) |

| Polar Aprotic | Dimethylformamide (DMF) | High | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | Data to be determined | |

| Acetone | Moderate | Data to be determined | Data to be determined | |

| Acetonitrile | Moderate | Data to be determined | Data to be determined | |

| Polar Protic | Methanol | Moderate | Data to be determined | Data to be determined |

| Ethanol | Moderate | Data to be determined | Data to be determined | |

| Isopropanol | Moderate | Data to be determined | Data to be determined | |

| Nonpolar | Toluene | Moderate to Low | Data to be determined | Data to be determined |

| Dichloromethane | Moderate | Data to be determined | Data to be determined | |

| Hexane | Low | Data to be determined | Data to be determined | |